molecular formula C16H10Cl2N2O2 B11474625 N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11474625
M. Wt: 333.2 g/mol
InChI Key: KWVDTPFQUMWORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,6-dichloroaniline with indole-3-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxindole derivatives, while reduction would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is similar to other indole derivatives like indomethacin or tryptophan derivatives.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Tryptophan Derivatives: Compounds like serotonin or melatonin that have biological activities related to the indole structure.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,6-dichlorophenyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-5-3-6-12(18)14(11)20-16(22)15(21)10-8-19-13-7-2-1-4-9(10)13/h1-8,19H,(H,20,22)

InChI Key

KWVDTPFQUMWORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.